molecular formula C17H19NOS B2433801 N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide CAS No. 392327-02-5

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide

Cat. No. B2433801
M. Wt: 285.41
InChI Key: JWIVPFBGYYQPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide, also known as DMPP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DMPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.42 g/mol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide involves the reaction of 2,3-dimethylbenzoyl chloride with thiophenol followed by reaction with 3-aminopropionitrile. The resulting product is then subjected to reductive amination with benzaldehyde to yield the final product.

Starting Materials
2,3-dimethylbenzoyl chloride, thiophenol, 3-aminopropionitrile, benzaldehyde

Reaction
Step 1: Reaction of 2,3-dimethylbenzoyl chloride with thiophenol in the presence of a base such as triethylamine to yield 2,3-dimethylphenylthioacetophenone., Step 2: Reaction of 2,3-dimethylphenylthioacetophenone with 3-aminopropionitrile in the presence of a base such as potassium carbonate to yield N-(2,3-dimethylphenyl)-3-(phenylthio)propionamide., Step 3: Reductive amination of N-(2,3-dimethylphenyl)-3-(phenylthio)propionamide with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the final product, N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide.

Mechanism Of Action

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide acts as an agonist for nicotinic acetylcholine receptors, binding to the receptor and activating it. This results in the influx of cations such as sodium and calcium into the cell, leading to depolarization and the generation of an action potential. N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has also been shown to modulate the activity of voltage-gated ion channels, leading to changes in neuronal excitability.

Biochemical And Physiological Effects

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. Physiologically, N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has been shown to increase heart rate and blood pressure, as well as induce muscle contractions.

Advantages And Limitations For Lab Experiments

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has several advantages for lab experiments, including its high purity and availability. N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide is also highly specific in its binding to nicotinic acetylcholine receptors, making it a useful tool for studying these receptors. However, N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has limitations in terms of its solubility and stability, which can affect its potency and efficacy.

Future Directions

There are several future directions for the use of N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide could also be used to study the function of other ion channels and receptors, leading to a better understanding of their role in disease pathogenesis. Additionally, the development of new synthesis methods for N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide could lead to improved purity and potency, further enhancing its usefulness as a research tool.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has been used in a wide range of scientific research studies due to its ability to modulate ion channels and receptors. N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has been shown to activate nicotinic acetylcholine receptors, which are important targets for the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide has also been used as a tool to study the function of voltage-gated ion channels, which play a critical role in the regulation of neuronal excitability.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-7-6-10-16(14(13)2)18-17(19)11-12-20-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIVPFBGYYQPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCSC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-3-(phenylthio)propanamide

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